2-[2-(4-Octylphenoxy)ethoxy]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-octylphenoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRTIUWHYPKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563106 | |
| Record name | 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-90-2 | |
| Record name | 4-Octylphenol diethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for 2 2 4 Octylphenoxy Ethoxy Ethanol
Synthetic Routes for Octylphenol (B599344) Ethoxylates with Specific Ethoxylation Degrees
Octylphenol ethoxylates (OPEOs) are a class of nonionic surfactants produced through the chemical reaction of octylphenol with ethylene (B1197577) oxide. atamanchemicals.comvenus-goa.com The general industrial synthesis of alcohol ethoxylates involves reacting the alcohol, in this case, 4-octylphenol (B30498), with ethylene oxide. wikipedia.org This process is typically conducted at elevated temperatures, around 180°C, and under pressures of 1-2 bar. wikipedia.org A basic catalyst, most commonly potassium hydroxide (B78521) (KOH), is used to facilitate the reaction. wikipedia.org
The reaction is an exothermic process, and careful temperature control is necessary to prevent runaway reactions. wikipedia.org The structure of the resulting product consists of the hydrophobic octylphenol group attached to a hydrophilic chain of repeating ethylene oxide units, terminated by a hydroxyl group (-OH). atamanchemicals.comcoastalwiki.org
The degree of ethoxylation, which is the average number of ethylene oxide units (n) added to the phenol, is a critical parameter that determines the properties of the final product. venus-goa.com This degree is controlled by the stoichiometry of the reactants, specifically the molar ratio of ethylene oxide to 4-octylphenol. To synthesize 2-[2-(4-Octylphenoxy)ethoxy]ethanol , which has exactly two ethoxylate units (n=2), the reaction conditions are tailored to target this specific degree of ethoxylation. Commercial OPEO products are often a mixture of molecules with a range of ethoxylation degrees, and the designated number represents an average. oup.com The series of OPEO surfactants can vary widely, with degrees of ethoxylation ranging from 1.5 to 40 moles. atamanchemicals.com
Functionalization and Derivatization Strategies of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound is a reactive site that allows for a variety of functionalization and derivatization reactions. These modifications can alter the surfactant's properties, leading to a range of applications. Among these, the synthesis of phosphate (B84403) esters and carboxylated derivatives are common strategies. venus-goa.com
Phosphate esters of alcohol ethoxylates are synthesized by reacting the terminal hydroxyl group with a phosphating agent. researchgate.net The most prevalent industrial method employs phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.netepo.org The process typically involves two main steps: the initial esterification reaction followed by hydrolysis to break down any polymeric phosphate forms. epo.org
The reaction of the alcohol ethoxylate with P₂O₅ results in a complex mixture of monoesters, diesters, and residual phosphoric acid. researchgate.netresearchgate.net The ratio of these components is highly dependent on the reaction conditions. Key parameters that can be adjusted to control the product distribution include the molar ratio of the reactants, reaction temperature, and time. researchgate.netgoogle.com For instance, a typical industrial process might involve a molar ratio of P₂O₅ to the alcohol ethoxylate of 1:3. epo.org The esterification is often carried out at temperatures between 80°C and 110°C. epo.org The addition of a small amount of water and hydrogen peroxide after the main reaction helps to hydrolyze intermediates and improve the color of the final product. epo.org
| Parameter | Typical Condition | Source |
| Phosphating Agent | Phosphorus Pentoxide (P₂O₅) | researchgate.netepo.org |
| Reactant Molar Ratio | 1:3 (P₂O₅ : Alcohol Ethoxylate) | epo.org |
| Esterification Temperature | 80 - 110 °C | epo.org |
| Hydrolysis | Addition of water after esterification | epo.org |
| Product Composition | Mixture of mono- and di-phosphate esters | researchgate.netresearchgate.net |
This table presents typical conditions for the synthesis of phosphate esters from alcohol ethoxylates.
These phosphate esters are noted for their utility as dispersants, low-foaming emulsifiers, and anti-static agents. venus-goa.com
The terminal hydroxyl group of this compound can be oxidized to form a carboxylic acid, resulting in a carboxylated derivative, also known as an alkylphenol ether carboxylate. venus-goa.com This transformation imparts anionic properties to the nonionic surfactant, modifying its solubility and interaction with surfaces.
A well-established method for oxidizing primary alcohols to carboxylic acids involves the use of strong oxidizing agents. One such method is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone. google.com While the referenced synthesis is for a similar ethoxylated compound, the principle applies directly to the terminal alcohol of this compound. google.com The reaction converts the primary alcohol group (-CH₂OH) into a carboxylic acid group (-COOH).
The general reaction is as follows:
R-O-(CH₂CH₂)₂-OH + [O] → R-O-CH₂CH₂-O-CH₂COOH + H₂O (where R = 4-octylphenyl and [O] represents the oxidizing agent)
This derivatization enhances the functionality of the surfactant, making it suitable for applications requiring anionic characteristics.
Interfacial Phenomena and Self Assembly of 2 2 4 Octylphenoxy Ethoxy Ethanol
Micellization Behavior in Aqueous Systems
In aqueous solutions, surfactant molecules exist as monomers at low concentrations. As the concentration increases, they adsorb at the air-water interface, reducing surface tension. Above a specific concentration, the interface becomes saturated, and the molecules begin to aggregate in the bulk solution to form organized structures called micelles. This phenomenon is known as micellization.
Influence of Co-solvents and Additives on Micelle Formation
The formation of micelles is sensitive to the composition of the solvent system. The addition of co-solvents and other additives can significantly alter the CMC and micellar structure.
Short-chain alcohols, such as ethanol (B145695), are common additives. At low concentrations, alcohols can act as co-surfactants, partitioning into the micelle and affecting the interfacial strain. nih.gov However, at higher concentrations, they act as co-solvents, increasing the polarity of the bulk medium. nih.gov For sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, studies have shown that increasing the concentration of ethanol in an ethanol-water mixture leads to a decrease in the CMC. researchgate.netnepjol.info This is attributed to the decrease in the dielectric constant of the medium and alterations in the water structure around the surfactant molecules. researchgate.net For nonionic surfactants like Triton X-100, the addition of ethanol can shift the phase boundaries, indicating a change in the aggregation behavior. nih.gov The presence of ethanol can reduce the tendency for micelle formation by increasing the solubility of the surfactant monomers in the bulk solution.
Similarly, ethylene (B1197577) glycol (EG) as a co-solvent has been shown to affect the micellization of Triton X-100. Studies have found that the CMC of Triton X-100 increases with an increasing concentration of EG. acs.orgpku.edu.cn This effect is attributed to the structure-breaking ability of EG and its interaction with the polyoxyethylene groups of the surfactant, which makes the micellization process less favorable. acs.org
| Additive | Effect on CMC | Underlying Mechanism |
| Ethanol | Generally increases CMC for nonionic surfactants | Acts as a co-solvent, increasing monomer solubility and reducing the hydrophobic effect. nih.gov |
| Ethylene Glycol | Increases CMC | Reduces the hydrophobic driving force for micellization by altering water structure and interacting with the hydrophilic head group. acs.org |
Thermodynamic Parameters of Micellization
The process of micellization can be described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the driving forces behind micelle formation.
The standard Gibbs free energy of micellization is typically negative, indicating that micellization is a spontaneous process. researchgate.net It can be calculated from the CMC using the following equation for nonionic surfactants:
ΔG°mic = RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the mole fraction of the surfactant at the CMC.
The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. For many nonionic surfactants, ΔH°mic is small and can be either positive (endothermic) or negative (exothermic) depending on the temperature. ijesi.org The entropy of micellization (ΔS°mic) is usually positive and large, indicating that the process is predominantly entropy-driven. orientjchem.org This positive entropy change is primarily due to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, a phenomenon known as the hydrophobic effect.
The addition of co-solvents like ethylene glycol can make the Gibbs free energy of micellization less negative, suggesting that the process becomes less spontaneous. acs.org This is consistent with the observed increase in CMC in the presence of such additives.
| Thermodynamic Parameter | Typical Sign for Nonionic Surfactants | Interpretation |
| Gibbs Free Energy (ΔG°mic) | Negative | Micellization is a spontaneous process. researchgate.net |
| Enthalpy (ΔH°mic) | Varies (can be positive or negative) | The contribution of enthalpy to the overall process is often small and temperature-dependent. ijesi.org |
| Entropy (ΔS°mic) | Positive | The process is primarily driven by the increase in entropy from the release of water molecules (hydrophobic effect). orientjchem.org |
Adsorption Mechanisms at Solid-Liquid Interfaces
The adsorption of surfactants onto solid surfaces is a crucial aspect of their functionality in applications such as detergency, dispersion, and enhanced oil recovery. The amphiphilic nature of 2-[2-(4-Octylphenoxy)ethoxy]ethanol governs its behavior at solid-liquid interfaces.
Adsorption Isotherms and Models
The relationship between the amount of surfactant adsorbed onto a solid surface and its equilibrium concentration in the solution at a constant temperature is described by an adsorption isotherm. Several models are used to analyze these isotherms and gain insight into the adsorption mechanism.
Langmuir Model: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It is often used to describe surfactant adsorption, particularly at low concentrations. tandfonline.com A study on the adsorption of Triton X-100 onto polystyrene latices showed that the Langmuir theory provided a good description of the experimental results. nih.gov
Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It is often applicable over a wider range of concentrations than the Langmuir model.
Other Models: More complex models, such as the bi-Langmuir equation, are sometimes used to describe surfactant adsorption, which can occur in multiple steps. researchgate.net For example, at low concentrations, individual molecules adsorb. As the concentration increases towards the CMC, adsorbed molecules may form surface aggregates called hemimicelles or admicelles. researchgate.net
The adsorption of Triton X-100 has been studied on various surfaces, including silica (B1680970) gel and modified graphene oxide. tandfonline.comresearchgate.net These studies show that the adsorption process can often be described by models like the Langmuir isotherm, which allows for the calculation of the maximum adsorption capacity. tandfonline.com
Role of Substrate Properties in Adsorption Studies
The extent and mechanism of surfactant adsorption are highly dependent on the properties of the solid substrate and the surrounding solution.
Surface Hydrophobicity: The hydrophobic interaction between the nonpolar tail of the surfactant and a hydrophobic surface is a primary driving force for adsorption. For nonionic surfactants, adsorption is generally higher on more hydrophobic surfaces. Studies on polystyrene surfaces have shown that the effective attractive force of nonionic surfactants to the surface is significant. rsc.org Conversely, on hydrophilic surfaces like silica, adsorption is driven by other interactions, such as hydrogen bonding between the ether oxygens of the polyoxyethylene chain and surface silanol (B1196071) groups. researchgate.net
Surface Charge and pH: The surface charge of the substrate, which is often pH-dependent, plays a critical role. For nonionic surfactants, electrostatic interactions are less dominant than for ionic surfactants. However, surface charge can still influence adsorption by affecting the orientation of water molecules at the interface and through interactions with the slightly polar head group. A study on the adsorption of Triton X-100 onto polystyrene latices with different surface functional groups (sulfate, carboxyl, amidine) found that an increase in the surface charge density led to a decrease in the amount of adsorbed surfactant. nih.gov This is because a higher surface charge increases the surface's hydrophilicity, making it less favorable for the hydrophobic tails to adsorb.
Nature of the Solid: The chemical composition and mineralogy of the substrate are crucial. For instance, surfactants show greater adsorption affinities to shale than to sandstone. researchgate.net The adsorption of nonylphenol ethoxylates on carbonate and sandstone rocks has been shown to alter the wettability of these surfaces, which is a key factor in applications like enhanced oil recovery. acs.orgmdpi.com
Surface Aggregate Formation and Structure at Interfaces
The formation of surface aggregates by this compound is a direct consequence of its amphiphilic nature, possessing a hydrophobic 4-octylphenyl group and a hydrophilic di-ethylene glycol ether chain. At interfaces, such as the air-water interface, these molecules orient themselves to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase. This leads to the formation of a monomolecular layer.
As the concentration of the surfactant at the interface increases, the molecules pack more closely together. The structure of these surface aggregates is influenced by the geometry of the surfactant molecule, including the cross-sectional area of the hydrophobic and hydrophilic parts. For alkylphenol ethoxylates, the packing density and the resulting structure of the aggregates at the interface are a function of the length of the polyoxyethylene chain. Shorter hydrophilic chains, such as the di-ethoxy group in this compound, allow for a more compact arrangement of the molecules at the interface compared to their longer-chain counterparts. This is due to the smaller area occupied by the hydrophilic head group.
Research on similar octylphenol (B599344) polyoxyethylene ether (OPEO) surfactants has shown that those with shorter hydrophilic chains tend to form more densely packed network structures on surfaces. For instance, a study on OPEO surfactants with varying lengths of hydrophilic chains (referred to as OP4, OP9, and OP13) indicated that OP4, having a shorter polyoxyethylene chain, exhibited the highest adsorption strength and formed a relatively dense structure on the surface of anthracite. nih.gov The contact surface area for OP4 was found to be the highest among the tested surfactants, suggesting a more efficient packing at the interface. nih.gov This principle suggests that this compound, with its even shorter ethoxy chain, would also form tightly packed surface aggregates.
Properties of Related Fatty-Alcohol Ethoxylate Surfactants at 25°C
| Surfactant | Critical Micelle Concentration (CMC) (mol m⁻³) | Surface Pressure at CMC (ΠCMC) (mN m⁻¹) | Maximum Surface Excess (Γmax) (mol m⁻²) x 10⁶ | Minimum Area per Molecule (Amin) (Ų) |
|---|---|---|---|---|
| FAE-C10E3 | 0.6589 | 46.6 | 4.440 | 37.4 |
| FAE-C10E6 | 0.8446 | 44.7 | 3.791 | 43.8 |
Data adapted from a study on fatty-alcohol ethoxylate surfactants, demonstrating the effect of the ethoxy chain length on interfacial properties. ugr.es
Adsorption at Fluid Interfaces (e.g., Air-Liquid)
The adsorption of this compound at fluid interfaces, such as the air-water interface, is a spontaneous process driven by the reduction of the system's free energy. The hydrophobic octylphenyl tail is expelled from the water, while the hydrophilic di-ethylene glycol ether head remains in the aqueous phase. This phenomenon leads to a significant reduction in the surface tension of the water.
The effectiveness of adsorption is indicated by the surface tension at the CMC (γCMC). A lower γCMC value signifies a greater reduction in surface tension and more effective packing at the interface. Studies on OPEO surfactants have shown that those with shorter hydrophilic chains can lead to a lower surface tension. For example, OP4 exhibited a surface tension of 27.182 mN/m. nih.gov
The adsorption process at the air-water interface is typically diffusion-controlled, meaning the rate of adsorption is governed by the diffusion of surfactant molecules from the bulk solution to the interface. mdpi.com The surface excess concentration (Γ), which is the concentration of the surfactant at the interface relative to the bulk, can be determined from surface tension measurements. researchgate.net
While specific thermodynamic parameters for the adsorption of this compound are not documented in available literature, studies on similar fatty-alcohol ethoxylates show that the Gibbs free energy of micellization (and by extension, adsorption) is a key indicator of the spontaneity of the process. ugr.es
Surface Tension of a Related Octylphenol Ethoxylate Surfactant
| Surfactant | Surface Tension (mN/m) |
|---|---|
| OP4 (Octylphenol + 4 EO) | 27.182 |
This table shows the surface tension of a related octylphenol ethoxylate, OP4, which has a slightly longer ethoxy chain than this compound. nih.gov
Advanced Spectroscopic and Simulation Techniques for Characterization of 2 2 4 Octylphenoxy Ethoxy Ethanol Assemblies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phase Behavior and Molecular Arrangements
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the phase behavior and molecular arrangements of 2-[2-(4-Octylphenoxy)ethoxy]ethanol. By analyzing the chemical shifts, coupling constants, and relaxation times of specific nuclei (typically ¹H and ¹³C), detailed information about the molecular environment can be obtained.
In the context of this compound, ¹H NMR can be used to distinguish between the protons in the hydrophobic octylphenoxy group and the hydrophilic ethoxy chains. Changes in the chemical shifts and line broadening of these signals upon aggregation provide information about the formation of micelles and other phases. For instance, the restriction of molecular motion within a micellar core leads to broader NMR signals for the octyl chain protons compared to their state as free molecules in solution.
¹³C NMR, while less sensitive, offers a wider chemical shift range and can provide detailed information about the carbon backbone. The chemical shifts of the ethoxy carbons (typically in the 60-70 ppm range) can be particularly informative about the conformation and hydration of the hydrophilic chains in different aggregate structures.
Studies on similar ethoxylated surfactants have demonstrated the utility of NMR in determining critical micelle concentrations (CMC) and characterizing the transition between different liquid crystalline phases. epj-conferences.org For example, a marked change in the chemical shift of the aromatic protons of the phenoxy group can signal their transfer from an aqueous to a non-polar micellar environment.
Molecular Dynamics (MD) Simulations of Aggregation and Phase Properties
Molecular Dynamics (MD) simulations offer a computational microscope to visualize the aggregation process and predict the phase properties of this compound at an atomic level. nih.gov By solving Newton's equations of motion for a system of surfactant and solvent molecules, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of self-assembly. nih.gov
These simulations are instrumental in understanding the driving forces behind micellization, such as the hydrophobic effect and van der Waals interactions between the octyl chains. Researchers can analyze the radial distribution functions to understand the packing of molecules within an aggregate and the distribution of water around the hydrophilic headgroups.
MD simulations can also predict various properties of the resulting phases, including the size and shape of micelles, the area per surfactant molecule at the interface, and the order parameters of the alkyl chains within the micellar core. This information is complementary to experimental techniques and can help in the interpretation of experimental data. For instance, simulations can provide a structural model to explain the scattering patterns observed in light scattering experiments. nih.gov
Light Scattering Techniques for Aggregate Sizing (e.g., Dynamic Light Scattering)
Light scattering techniques are fundamental for determining the size and size distribution of this compound aggregates in solution. Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is particularly well-suited for this purpose.
DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the aggregates. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate the hydrodynamic radius (Rh) of the micelles or other assemblies via the Stokes-Einstein equation.
By analyzing the correlation function of the scattered light intensity, a size distribution profile of the aggregates can be obtained. This is crucial for understanding the polydispersity of the system and how it is affected by changes in concentration, temperature, or ionic strength. For this compound, DLS can be used to monitor the growth of micelles and the formation of larger structures as the concentration is increased above the CMC.
Fluorescence Spectroscopy for Micellar Microenvironments and Adsorption Layer Studies
Fluorescence spectroscopy is a highly sensitive technique that utilizes fluorescent probes to investigate the microenvironments of this compound micelles and the nature of their adsorbed layers. The choice of a suitable fluorescent probe, whose spectral properties (e.g., emission wavelength, quantum yield, and lifetime) are sensitive to the polarity of its surroundings, is key.
Probes like pyrene (B120774) are often used to determine the CMC and to report on the polarity of the micellar core. Below the CMC, pyrene resides in a polar aqueous environment. Upon micelle formation, pyrene preferentially partitions into the non-polar core, leading to a significant change in the fine structure of its emission spectrum (the I₁/I₃ ratio). This allows for a precise determination of the onset of aggregation.
Furthermore, fluorescence quenching studies can provide information about the aggregation number of micelles and the accessibility of the micellar core to quenching molecules. For studying adsorbed layers, fluorescently labeled surfactants or the use of evanescent wave fluorescence techniques can provide insights into the thickness and density of the adsorbed surfactant layer at a solid-liquid interface.
Atomic Force Microscopy (AFM) for Adsorption Layer Visualization
Atomic Force Microscopy (AFM) is a powerful surface imaging technique that can visualize the adsorbed layers of this compound on a substrate with nanoscale resolution. researchgate.net AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical image of the adsorbed layer. researchgate.net
AFM can provide direct visual evidence of the structure of the adsorbed layer, revealing whether the surfactant forms a monolayer, a bilayer, or more complex structures like hemimicelles or cylindrical aggregates on the surface. nih.gov By operating in different modes, such as tapping mode, AFM can minimize disruptive forces and allow for imaging of soft, delicate adsorbed layers in a liquid environment.
This technique is invaluable for understanding how the surfactant interacts with different types of surfaces (hydrophilic or hydrophobic) and how factors like concentration and the presence of electrolytes influence the morphology of the adsorbed film. nih.gov
Calorimetric Techniques for Phase Properties Investigation
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are used to investigate the thermodynamic properties of the phase transitions of this compound assemblies.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions, such as the Krafft temperature (the temperature at which the solubility of a surfactant equals its CMC) or liquid crystalline phase transitions. The enthalpy changes associated with these transitions provide valuable information about the intermolecular forces driving the self-assembly process.
ITC is a highly sensitive technique used to measure the heat changes that occur upon the binding of molecules. In the context of this compound, ITC can be used to directly measure the enthalpy of micellization (ΔH_mic). By titrating a concentrated solution of the surfactant into a solvent, the heat evolved or absorbed upon micelle formation can be accurately determined, providing fundamental thermodynamic data about the aggregation process.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Phase behavior, molecular arrangements, critical micelle concentration (CMC), conformation and hydration of hydrophilic chains. epj-conferences.org |
| Molecular Dynamics (MD) Simulations | Aggregation process, phase properties, size and shape of micelles, area per surfactant molecule, order parameters of alkyl chains. nih.gov |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (Rh) of aggregates, size distribution, polydispersity. |
| Fluorescence Spectroscopy | Micellar microenvironment polarity, CMC, aggregation number, properties of adsorbed layers. |
| Atomic Force Microscopy (AFM) | Visualization of adsorbed layers at the nanoscale, structure of adsorbed layers (monolayer, bilayer, hemimicelles). researchgate.netnih.gov |
| Calorimetric Techniques (DSC, ITC) | Thermodynamic properties of phase transitions, Krafft temperature, enthalpy of micellization (ΔH_mic). |
Environmental Occurrence and Degradation Pathways of Octylphenol Ethoxylates Including 2 2 4 Octylphenoxy Ethoxy Ethanol
Environmental Distribution and Transport Processes
The primary pathway for octylphenol (B599344) ethoxylates to enter the environment is through the discharge of industrial and municipal wastewater. ospar.orgcoastalwiki.org Consequently, wastewater treatment plant (WWTP) effluents are a significant source of these compounds and their derivatives in aquatic systems. naturvardsverket.senih.gov Once released, OPEOs are distributed among various environmental compartments, including water, soil, and sediment. coastalwiki.org
The transport of these compounds is predominantly through waterways. ospar.org Their distribution is heavily influenced by their physicochemical properties. Sorption to particulate matter and sediment is a key transport process, governed by the compound's hydrophobicity. coastalwiki.orgresearchgate.net Compounds with higher octanol-water partition coefficients (Kow), such as nonylphenolic compounds, tend to adsorb more strongly to solids compared to their octylphenolic counterparts. researchgate.netnih.govacs.org Due to their low vapor pressure, significant atmospheric transport is unlikely; any OPEOs that do enter the atmosphere are expected to degrade rapidly. coastalwiki.org
| Environmental Compartment | Key Findings | Primary Transport/Source | References |
|---|---|---|---|
| Wastewater | High concentrations of OPEOs and their metabolites are found in raw and treated wastewater. | Industrial and household discharges. | naturvardsverket.seacs.org |
| Rivers and Estuaries | Detected in water and sediment downstream of WWTPs. Concentrations can show seasonal variation. | WWTP effluent is a major source. Runoff from land may also contribute. | coastalwiki.orgnih.gov |
| Sediments | Accumulation occurs due to sorption, especially for more hydrophobic degradation products like octylphenol. | Deposition of suspended particles from the water column. | coastalwiki.org |
| Soils | Can be contaminated through the application of sewage sludge (biosolids) as fertilizer. | Sludge application. | coastalwiki.org |
Biotransformation and Biodegradation Mechanisms
The biodegradation of octylphenol ethoxylates is a stepwise process primarily involving the shortening of the hydrophilic ethoxylate chain by microorganisms. researchgate.net This biotransformation can occur under both aerobic and anaerobic conditions, though the specific pathways and resulting intermediates can differ. acs.org
Under aerobic conditions, the degradation pathway typically involves the sequential cleavage of ethoxy units. This leads to the formation of shorter-chain OPEOs, such as 2-[2-(4-Octylphenoxy)ethoxy]ethanol (OPEO₂), octylphenol monoethoxylate (OPEO₁), and ultimately the more persistent and toxic 4-octylphenol (B30498) (OP). researchgate.net Another significant pathway is the oxidation of the terminal alcohol group to form carboxylated derivatives, known as octylphenoxy ethoxy carboxylates (OPECs). researchgate.netnih.govacs.org
Under anoxic (denitrifying) conditions, the degradation of OPEOs has also been observed. nih.goviwaponline.com Studies have shown the rapid formation and subsequent degradation of octylphenol, alongside the formation of other intermediates resulting from the cleavage of the alkyl chain. nih.goviwaponline.com The rate of biodegradation can be influenced by the length of the ethoxylate chain, with different chain lengths exhibiting varying degradation kinetics. nih.gov
| Product Class | Specific Examples | Formation Pathway | References |
|---|---|---|---|
| Short-chain OPEOs | This compound (OPEO₂), Octylphenol monoethoxylate (OPEO₁) | Stepwise shortening of the ethoxylate chain. | researchgate.netnih.gov |
| Alkylphenols | 4-Octylphenol (OP) | Complete removal of the ethoxylate chain. | researchgate.netnih.gov |
| Carboxylated Derivatives (OPECs) | (4-Octylphenoxy)ethoxy acetic acid (OPEC₂) | Oxidation of the terminal alcohol of the ethoxylate chain. | nih.govacs.org |
Chemical Degradation Processes (e.g., Ozonation, Photolysis)
In addition to biological processes, chemical degradation can contribute to the transformation of octylphenol ethoxylates. Advanced oxidation processes (AOPs) are particularly relevant in engineered treatment systems.
Ozonation has been demonstrated to be an effective method for degrading octylphenol and its ethoxylates. researchgate.net The degradation mechanism involves two pathways: a direct reaction with molecular ozone and an indirect reaction with highly reactive hydroxyl radicals (•OH) that are formed when ozone decomposes in water. The significance of the indirect pathway via hydroxyl radicals increases substantially at neutral to higher pH levels (pH > 7). researchgate.net
Photolysis , the degradation of a chemical by light, is generally considered to be a negligible removal process for 4-tert-octylphenol (B29142) and its ethoxylates in the aquatic environment. service.gov.uk However, photocatalytic ozonation (O₃/UV/TiO₂), which combines ozone with ultraviolet light and a catalyst like titanium dioxide, has shown high efficiency in mineralizing similar recalcitrant organic pollutants. bioline.org.br This enhanced degradation is attributed to a synergistic effect that generates a greater amount of hydroxyl radicals. bioline.org.br
| Process | Effectiveness | Mechanism | References |
|---|---|---|---|
| Ozonation | Effective | Direct reaction with O₃ and indirect reaction with •OH radicals. | researchgate.net |
| Photolysis | Negligible | Direct degradation by sunlight is slow in aquatic environments. | service.gov.uk |
| Photocatalytic Ozonation | Highly Effective | Synergistic process generating high concentrations of •OH radicals. | bioline.org.br |
Formation and Persistence of Degradation Products (e.g., Octylphenol)
A primary concern regarding the environmental fate of octylphenol ethoxylates is the formation of degradation products that are more persistent and often more toxic than the original compounds. atamanchemicals.comresearchgate.net The most significant of these metabolites is 4-octylphenol (OP), which is formed by the complete biodegradation of the ethoxylate chain. coastalwiki.org
4-Octylphenol is recognized as an endocrine-disrupting chemical and is significantly more persistent in the environment than its parent ethoxylates. atamanchemicals.comospar.org It resists further biodegradation, especially under anaerobic conditions found in sediments, leading to its accumulation in the environment. coastalwiki.orgservice.gov.uk Other metabolites, such as the short-chain OPEO₁ and OPEO₂ and the carboxylated OPECs, are also more persistent than the long-chain parent compounds and are frequently detected in WWTP effluents and receiving waters. researchgate.netnih.gov The formation of these stable and hazardous byproducts from seemingly more benign commercial surfactants is a key issue in their environmental risk assessment.
| Degradation Product | Chemical Name | Persistence | Environmental Concern | References |
|---|---|---|---|---|
| OPEO₂ | This compound | More persistent than parent OPEOs. | Intermediate in the formation of octylphenol. | researchgate.net |
| OPEO₁ | 2-(4-Octylphenoxy)ethanol | More persistent than parent OPEOs. | Intermediate in the formation of octylphenol. | researchgate.net |
| OP | 4-Octylphenol | High. Particularly in anaerobic sediments. | Endocrine disruptor, toxic, bioaccumulative potential. | ospar.orgcoastalwiki.orgservice.gov.uk |
| OPECs | Octylphenoxy ethoxy carboxylates | Considered persistent metabolites. | Frequently detected in WWTP effluents. | researchgate.netnih.gov |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| This compound | This compound |
| OPEOs | Octylphenol Ethoxylates |
| OPEO₂ | This compound |
| OPEO₁ | 2-(4-Octylphenoxy)ethanol |
| OP | 4-Octylphenol |
| OPECs | Octylphenoxy ethoxy carboxylates |
| APECs | Alkylphenoxy ethoxy carboxylates |
| Kow | Octanol-water partition coefficient |
| O₃ | Ozone |
| •OH | Hydroxyl radical |
| TiO₂ | Titanium dioxide |
| WWTP | Wastewater Treatment Plant |
Research Applications of 2 2 4 Octylphenoxy Ethoxy Ethanol in Advanced Materials and Biochemical Systems
Role in Cell Membrane Permeabilization and Lysis for Cellular and Subcellular Research
2-[2-(4-Octylphenoxy)ethoxy]ethanol, commonly known as Triton X-100, is a nonionic surfactant extensively utilized in cellular and subcellular research for its ability to permeabilize and lyse cell membranes. wikipedia.orgpnas.org This property is crucial for accessing intracellular components for various analytical techniques. The mechanism of action involves the disruption of the lipid bilayer's integrity. The polar head group of the Triton X-100 molecule interferes with the hydrogen bonding within the cell's lipid bilayer, leading to the destruction of the membrane's compactness and integrity. pnas.org
At concentrations below its critical micelle concentration (CMC), which is in the range of 0.19 to 0.20 mM, Triton X-100 can permeabilize the cell membrane to molecules that are typically impermeable, such as the highly charged hydrophilic molecule ferrocyanide. pnas.org Studies on HeLa cells have shown that at a concentration of approximately 0.17 mM, the cell membrane becomes permeable without affecting cell viability over short exposure times. pnas.org However, when the concentration of Triton X-100 reaches or exceeds its CMC, it leads to irreversible permeabilization, structural collapse, and ultimately cell death. pnas.orgresearchgate.net This is because at these concentrations, the surfactant molecules form micelles that have a more potent detergent action on the lipid bilayer. nih.gov
The process of membrane solubilization by Triton X-100 is often described by a three-stage model. rsc.orgresearchgate.net Initially, the surfactant partitions between the aqueous phase and the lipid bilayer, leading to the disruption of the bilayer into micelles. researchgate.net In the second stage, micelles and the lipid bilayer coexist. Finally, with increasing surfactant concentration, the entire bilayer is solubilized into lipid-rich micelles. researchgate.net This controlled lysis is exploited in various applications, including the extraction of proteins and organelles. wikipedia.org For instance, in chloroplasts, Triton X-100 at concentrations of 100–200 µM causes significant swelling and the formation of vesicles within the inner membrane structure, leading to the inhibition of key functions like photophosphorylation due to the disruption of the pH gradient across the membrane. nih.gov
The effectiveness of Triton X-100 in permeabilizing and lysing cells makes it a standard reagent in many laboratory protocols. It is used as a positive control in cytotoxicity assays, such as the lactate (B86563) dehydrogenase (LDH) assay, to induce maximum cell lysis. chemicalbook.com Furthermore, it is employed in immunofluorescence staining to allow antibodies to access intracellular targets. chemicalbook.com
Table 1: Effects of this compound (Triton X-100) on HeLa Cell Membrane Permeability
| Concentration (mM) | Observation | Effect on Cell Viability | Reference |
|---|---|---|---|
| < 0.15 | No change in membrane permeability (30-60 min) | Not affected | pnas.org |
| ~ 0.17 | Permeable to ferrocyanide | Not affected (short exposure) | pnas.org |
| 0.19 - 0.20 (CMC) | Irreversible permeabilization and structural collapse | Cell death | pnas.org |
| 2% | Positive control for cell death (solubilizes bio-membranes) | Cell death | researchgate.net |
Facilitation of Protein Solubilization and Extraction in Biochemical Studies
The ability of this compound (Triton X-100) to solubilize membrane proteins in their native state is a cornerstone of its application in biochemical research. wikipedia.orgnih.gov As a nonionic detergent, it effectively disrupts lipid-lipid and lipid-protein interactions within the cell membrane while generally preserving protein-protein interactions and the native conformation of the protein. researchgate.netmdpi.com This characteristic is invaluable for the extraction and subsequent functional and structural analysis of membrane-bound proteins.
Triton X-100 is widely used in lysis buffers for the extraction of proteins from cells and tissues. chemicalbook.com Its effectiveness stems from its amphipathic nature, possessing both a hydrophilic polyethylene (B3416737) oxide chain and a hydrophobic hydrocarbon group. wikipedia.org This structure allows it to integrate into the lipid bilayer, ultimately leading to the formation of mixed micelles containing lipids and proteins, thereby solubilizing the membrane components. rsc.orgresearchgate.net
However, it is important to note that the interaction of Triton X-100 with proteins can sometimes lead to conformational changes. Early studies have indicated that Triton X-100 can interact with the hydrophobic regions of proteins, potentially disrupting the native intermolecular interactions that maintain the protein's structure. researchgate.net The concentration of the detergent is a critical factor; for instance, in protein estimation assays, the aromatic ring in the structure of Triton X-100 can interfere with measurements at 280 nm, a wavelength commonly used for protein quantification. researchgate.net
The versatility of Triton X-100 is demonstrated by its use in a wide range of applications, from the extraction of proteins for Western blot analysis to the solubilization of complex protein assemblies like the light-harvesting I-reaction center (LHI-RC) complexes from photosynthetic bacteria. chemicalbook.comnih.gov In the latter case, Triton X-100 was used to extract these complexes from the native membrane for comparative studies with other detergents. nih.gov
Dispersing Agent in Nanomaterials and Composites (e.g., Carbon Materials)
This compound (Triton X-100) plays a significant role as a dispersing agent in the fabrication of nanomaterials and composites, particularly those involving carbon-based materials like graphene and carbon nanotubes. wikipedia.orgresearchgate.net Its effectiveness lies in its surfactant properties, which help to overcome the strong van der Waals forces that cause nanoparticles to agglomerate, thereby facilitating their homogeneous dispersion within a matrix material. researchgate.net
In the context of graphene-epoxy nanocomposites, Triton X-100 is used to functionalize graphene nanoflakes. researchgate.net The hydrophobic part of the Triton X-100 molecule adsorbs onto the surface of the graphene, while the hydrophilic part interacts with the epoxy matrix, often through hydrogen bonding. researchgate.net This dual interaction not only aids in the dispersion of the graphene but also improves the interfacial bonding between the graphene and the epoxy matrix, leading to enhanced mechanical properties of the composite. researchgate.net
Similarly, Triton X-100 is employed in the dispersion of carbon materials for the creation of soft composite materials. wikipedia.org The ability of this surfactant to create stable dispersions of hydrophobic nanomaterials in aqueous or other polar media is crucial for many processing techniques. The thermal stability of composites containing Triton X-100 has also been investigated. In clay/Triton-X100 composites, the thermal stability is influenced by the exchangeable cation present in the clay, with divalent cations imparting greater thermal stability to the complex. rsc.orgshu.ac.uk
The use of Triton X-100 as a dispersing agent is not limited to polymer composites. It is also used in the preparation of other types of nanomaterial dispersions for various applications.
Applications in Advanced Etching Processes (e.g., Micro-Electro-Mechanical Systems)
In the field of microfabrication, particularly in the development of Micro-Electro-Mechanical Systems (MEMS), this compound (Triton X-100) is utilized as a surfactant additive in etching solutions to improve the quality and control of the etching process. wikipedia.orgresearchgate.net Wet etching is a critical step in creating microstructures on silicon wafers, and the addition of surfactants like Triton X-100 can significantly enhance the process. researchgate.net
For instance, in the anisotropic etching of silicon using potassium hydroxide (B78521) (KOH) or tetramethylammonium (B1211777) hydroxide (TMAH) solutions, Triton X-100 is added to achieve smoother etched surfaces. researchgate.netaip.org It is believed that the surfactant molecules adsorb onto the silicon surface, acting as a filter that moderates the surface reactivity by reducing the number of etchant molecules that reach the surface. researchgate.net This can lead to a decrease in the etch rate of certain crystallographic planes, thereby increasing the anisotropy of the etch. researchgate.net
In the fabrication of solid silicon microneedles, Triton X-100 has been introduced into TMAH solutions to suppress lateral etching. aip.org This allows for the creation of higher and denser microneedle arrays. The presence of Triton X-100 was found to reduce the etching rate of the (401) plane as its concentration increased. aip.org Agitation during the etching process in the presence of Triton X-100 also influenced the final structure of the microneedles, resulting in sharper tips. aip.org
Furthermore, Triton X-100 has been studied for its role in the porous etching of amorphous silicon carbide (aSiC) thin films. ikprress.org The inertness of SiC makes it difficult to etch, and Triton X-100 acts as a surface activation substance. ikprress.org The study found that Triton X-100 was effective in promoting porous etching, with its effect varying depending on the doping of the aSiC material. ikprress.org
Table 2: Effect of this compound (Triton X-100) Concentration on the Etching Rate of (401) Plane in TMAH Solution
| Concentration of Triton X-100 (vol. %) | Etching rate of the (401) plane (μm/h) | Reference |
|---|---|---|
| 0 | 18.5 | aip.org |
| 0.01 | 16.2 | aip.org |
| 0.05 | 14.8 | aip.org |
| 0.1 | 13.5 | aip.org |
Influence on Enzyme Activity and Stability in Research Assays (e.g., Lipase (B570770) Activity)
This compound (Triton X-100) can significantly influence the activity and stability of enzymes in research assays, with its effects being particularly well-documented for lipases. nih.govacs.orgnih.gov The impact of this nonionic surfactant can be complex, depending on the specific enzyme, its immobilization status, the substrate, and the concentration of the surfactant itself. acs.org
In some cases, Triton X-100 can enhance enzyme activity. For Candida rugosa lipase (CRL), the addition of Triton X-100 (1% w/v) resulted in higher recovered activity when immobilized on glyoxyl-agarose. nih.gov This was attributed to the dissociation of less active bimolecular aggregates of the lipase into more active monomers. nih.gov It has also been reported that at concentrations below the critical micellar concentration, detergents can increase lipase activity by shifting the conformational equilibrium towards the more active open form. nih.gov
Conversely, the immobilization of lipases on hydrophobic supports like chemically reduced graphene oxides (CRGOs) can lead to a decrease in activity, which is further exacerbated by increasing surface hydrophobicity. acs.orgnih.gov However, the addition of Triton X-100 to the activity assay can modify the substrate selectivity and improve the activity of the immobilized lipase against certain substrates. acs.orgnih.gov For example, for lipase QLM immobilized on CRGOs, Triton X-100 improved the activity against NAP-octanoate and NAP-palmitate by interacting with both the substrate and the lipase. acs.orgnih.gov
The concentration of Triton X-100 is a critical parameter. In the purification of lipase from Leuconostoc mesenteroides, increasing concentrations of Triton X-100 initially led to an increase in lipase activity. mdpi.com However, at a concentration of 50% (w/w), the lipase activity began to decrease, as high surfactant concentrations can negatively affect the solubilization and catalytic action of the enzyme. mdpi.com
Table 3: Effect of this compound (Triton X-100) on Lipase Activity
| Lipase Source | Support/System | Triton X-100 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Candida rugosa | Glyoxyl-agarose | 1% (w/v) | Increased recovered activity | nih.gov |
| Alcaligenes sp. (QLM) | Chemically Reduced Graphene Oxides | Not specified (in assay) | Modified substrate selectivity, improved activity against specific substrates | acs.orgnih.gov |
| Leuconostoc mesenteroides | Aqueous Two-Phase System | Increasing up to a point | Increased activity | mdpi.com |
| Leuconostoc mesenteroides | Aqueous Two-Phase System | 50% (w/w) | Decreased activity | mdpi.com |
Applications in Decellularization Methodologies for Tissue Engineering
This compound (Triton X-100) is a widely used detergent in decellularization processes for tissue engineering applications. mdpi.comnih.gov The goal of decellularization is to remove the cellular components from a tissue while preserving the intricate three-dimensional structure and composition of the extracellular matrix (ECM). plos.org The resulting acellular scaffold can then be reseeded with a patient's own cells to create a functional, non-immunogenic tissue or organ graft. nih.gov
Triton X-100 is effective in decellularization because it solubilizes cell membranes by disrupting lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact. mdpi.com This helps to remove cells while maintaining the structural integrity of the ECM. It has been successfully used to decellularize a variety of tissues, including heart valves, blood vessels, tendons, ligaments, and kidneys. nih.govnih.gov
However, the effectiveness and potential drawbacks of Triton X-100 can vary depending on the tissue type and the specific decellularization protocol. For instance, in the decellularization of porcine annulus fibrosus, Triton X-100 treatment was found to be superior to sodium dodecyl sulfate (B86663) (SDS) and trypsin, as it retained the major ECM components, preserved the lamellar structure, and maintained tensile mechanical properties. plos.org Similarly, for decellularizing human kidneys, Triton X-100 was found to be more effective than SDS, creating a suitable scaffold for the adhesion, proliferation, and differentiation of human adipose-derived mesenchymal stem cells. nih.gov
In contrast, for decellularizing tendons, Triton X-100 treatment was less efficient in cell lysis and caused some damage to the tendon structure compared to SDS. mdpi.com It has also been noted that Triton X-100 can lead to a greater loss of glycosaminoglycans (GAGs) from the ECM compared to other detergents, which can impact the biomechanical properties of the decellularized tissue. mdpi.comnih.gov Despite this, in some studies on anterior cruciate ligament (ACL) decellularization, Triton X-100 resulted in the least GAG depletion compared to SDS and trypsin. nih.gov
The choice of decellularization agent and protocol must be carefully optimized for each specific tissue to achieve a balance between efficient cell removal and preservation of the ECM's structural and functional properties.
Role in Analytical Chemistry Methodologies
This compound (Triton X-100) is a versatile reagent in various analytical chemistry methodologies, primarily due to its surfactant properties. 2spi.com It is used to solubilize, disperse, and stabilize analytes, as well as to modify the properties of separation and detection systems.
One of the key applications of Triton X-100 is in the analysis of its own composition. As a commercial product, Triton X-100 is a heterogeneous mixture of oligomers with varying lengths of the ethylene (B1197577) oxide chain. lcms.czsielc.com Differences in this chain length can affect the physical and chemical properties of the surfactant, such as its viscosity, solubility, and polarity. waters.com Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are employed to separate and quantify these oligomers. lcms.czsielc.comwaters.com These methods are crucial for quality control and for understanding the structure-property relationships of the surfactant.
In addition to analyzing its own components, Triton X-100 is used as a mobile phase additive or a sample preparation reagent in other analytical techniques. For example, in the analysis of influenza vaccines, Triton X-100 is used to split the virus, and its residual amount needs to be quantified due to its potential toxicity. nih.gov Both UV-spectrophotometry and HPLC methods have been developed for this purpose, with sample preparation involving the removal of proteins and virus particles being a critical step. nih.gov
Furthermore, the interaction of Triton X-100 with analytes and surfaces is exploited in various analytical contexts. Its ability to prevent the non-specific binding of proteins and other molecules to surfaces is beneficial in immunoassays and other bioanalytical methods. As a non-ionic surfactant, it can be used in micellar catalysis and as a wetting agent in various industrial and laboratory applications. wikipedia.org2spi.com
Ion-Selective Electrode Membrane Facilitation
While direct studies specifying the use of this compound in ion-selective electrodes (ISEs) are not prominent in the literature, extensive research on closely related non-ionic surfactants, particularly other octylphenol (B599344) ethoxylates like Triton X-100, provides significant insight into its potential role and mechanism of action. Non-ionic surfactants can influence the performance of ISEs, which are sensors that measure the activity of a specific ion in a solution.
The core of an ISE is a polymeric membrane, often made of poly(vinyl chloride) (PVC), which is doped with an ionophore—a molecule that selectively binds to the target ion. Research shows that non-ionic surfactants present in a sample can partition into this membrane. nih.gov This partitioning can alter the membrane's properties and affect the electrode's response in several ways:
Selectivity Alteration : The primary function of an ISE is its selectivity for a target ion over other interfering ions. Studies on calcium-selective electrodes have demonstrated that non-ionic surfactants, especially Triton X-100, can decrease the selectivity for calcium over potassium ions by nearly a full order of magnitude. nih.gov Similarly, for hydrogen ion-selective electrodes (pH electrodes), the presence of these surfactants can substantially increase the response to interfering cations like sodium (Na+), thereby shortening the practical pH measuring range. nih.gov
Mechanism of Interference : The observed deterioration in selectivity is believed to arise from the extraction of interfering metal cations by the surfactant molecules that have moved into the organic membrane phase. nih.gov The ethylene oxide chain of the surfactant can form complexes with cations, effectively acting as an interfering ionophore and changing the potential at the membrane-solution interface. nih.govku.dk This effect can lead to a shift in the measured potential (EMF) of up to 5 mV, which can correspond to a measurement error of up to 20% for the ion's activity. ku.dk
Dependence on Electrode Composition : The magnitude of the interference depends on the specific ionophore used in the membrane, the concentration of lipophilic additives, and the type of surfactant. nih.gov For instance, the effect of non-ionic surfactants on potassium-selective electrodes using the ionophore valinomycin (B1682140) is relatively small compared to its effect on certain calcium- and sodium-selective electrodes. nih.gov
While some earlier studies concluded that non-ionic surfactants were generally without influence on PVC membrane electrodes, more recent and detailed models have confirmed their ability to modulate electrode response, with experimental results correlating well with theoretical predictions based on the binding constants of both the ionophores and the surfactants with given cations. nih.govpsu.edu
Peptide Solubilization in Immunopeptidome Studies
Immunopeptidomics is a field focused on the large-scale study of peptides presented by major histocompatibility complex (MHC) molecules on the cell surface, which are crucial for T-cell immunosurveillance. nih.govnih.gov A key step in any immunopeptidomics workflow is the isolation of these MHC-peptide complexes from cells or tissues, which necessitates the disruption of the cell membrane (lysis) to release its contents. nih.govencyclopedia.pub
Non-ionic surfactants are widely used as detergents for cell lysis in various proteomics applications because of their ability to solubilize membrane proteins under mild, non-denaturing conditions. nih.govdojindo.com The octylphenol ethoxylate Triton X-100, a compound structurally similar to this compound, is frequently used to permeabilize cell membranes or in lysis buffers to extract proteins and protein complexes. solisbiodyne.com2spi.com The surfactant's mechanism involves disrupting the lipid bilayer of the cell membrane, thereby releasing the MHC-peptide complexes for subsequent purification, typically via immunoaffinity chromatography. encyclopedia.pubsolisbiodyne.com
However, the specific application of this compound for the solubilization of the final, purified peptide mixture in immunopeptidome studies is not documented in the available scientific literature. The solubilization of a complex mixture of peptides, which can range from highly hydrophilic to very hydrophobic, presents a significant challenge. google.com Solubility is governed by the amino acid composition of each peptide. sigmaaldrich.combiobasic.com
Basic or Acidic Peptides : Peptides with a net positive (basic) or negative (acidic) charge are often soluble in aqueous solutions. lifetein.comgenscript.com
Hydrophobic Peptides : Peptides with a high proportion of hydrophobic residues often require the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or denaturing agents like guanidine (B92328) hydrochloride to achieve solubilization. sigmaaldrich.comgenscript.com
Given the diverse nature of peptides in an immunopeptidome, a single solvent is rarely sufficient. google.com While this compound's surfactant properties are well-suited for the initial cell lysis step, its role in solubilizing the final, complex peptide mixture for analysis by mass spectrometry has not been established.
Co-formulant Identification in Complex Mixtures by Liquid Chromatography-High Resolution Mass Spectrometry
This compound and other alkylphenol ethoxylates are used as co-formulants in a wide range of commercial products, including pesticides, detergents, and industrial cleaners. acs.org Their subsequent presence in the environment as contaminants has necessitated the development of sensitive analytical methods for their identification and quantification in complex matrices like water, soil, and sediment. acs.orgnih.govscispace.com Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for this purpose. bohrium.comshimadzu.comresearchgate.net
The analytical process typically involves several key steps:
Sample Preparation : Due to the low concentrations often found in environmental samples, an extraction and concentration step is usually required. Solid-phase extraction (SPE) is a common technique used to isolate and clean up the analytes from the sample matrix. nih.govscispace.com
Chromatographic Separation : The extracted mixture is then injected into a liquid chromatograph. Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the different octylphenol ethoxylate oligomers (molecules with varying numbers of ethoxy units). nih.govresearchgate.net
Mass Spectrometric Detection : The separated compounds are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a mass spectrometer. scispace.comresearchgate.net High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, which allows for confident identification of the compounds. bohrium.comthermofisher.com
A defining characteristic of ethoxylated surfactants is the repeating mass of the ethylene oxide unit (44.0262 Da), which produces a distinct oligomeric distribution pattern in the mass spectrum. nih.govresearchgate.net HRMS can distinguish between different adducts that these molecules form during ionization (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺), further improving identification accuracy. scispace.combohrium.com These methods are highly sensitive, with reported method detection limits in the low nanogram-per-liter (ng/L) range for water samples and nanogram-per-gram (ng/g) range for sediments. nih.govepa.gov
The table below summarizes typical parameters used in LC-HRMS methods for the analysis of octylphenol ethoxylates.
| Parameter | Description | Reference |
| Sample Matrix | Water, Sediment, Soil | nih.govscispace.com |
| Extraction | Solid-Phase Extraction (SPE) | nih.govscispace.com |
| LC Column | C18 Reversed-Phase | researchgate.networdpress.com |
| Mobile Phase | Gradient of Acetonitrile and Water, often with additives like formic acid or ammonium (B1175870) acetate | bohrium.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode | bohrium.comresearchgate.net |
| Mass Analyzer | Tandem Mass Spectrometry (MS/MS), Time-of-Flight (TOF), Orbitrap | nih.govthermofisher.com |
| Detected Ions | Ammonium ([M+NH₄]⁺) or Sodium ([M+Na]⁺) adducts | scispace.comresearchgate.net |
| Detection Limits | 0.04–3 ng/L (water); 0.2–13 ng/g (sediment) | nih.gov |
Table of Mentioned Compounds
| Common Name / Type | IUPAC Name / Description |
| This compound | This compound |
| Triton X-100 | 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol (representative structure) |
| Poly(vinyl chloride) | Poly(chloroethene) |
| Valinomycin | A cyclododecadepsipeptide ionophore |
| Potassium | K⁺ |
| Calcium | Ca²⁺ |
| Sodium | Na⁺ |
| Dimethyl sulfoxide (DMSO) | Sulfinyldimethane |
| Acetonitrile | Ethanenitrile |
| Guanidine hydrochloride | Guanidinium chloride |
| Formic acid | Methanoic acid |
| Ammonium acetate | Ammonium ethanoate |
Future Directions and Emerging Research Avenues for 2 2 4 Octylphenoxy Ethoxy Ethanol
Development of Novel Characterization Techniques for Supramolecular Structures
The function of surfactants like 2-[2-(4-Octylphenoxy)ethoxy]ethanol is intrinsically linked to their ability to self-assemble into supramolecular structures such as micelles and vesicles. A critical frontier in surfactant science is the development and application of advanced analytical methods to probe these nanoscale architectures with greater precision. While traditional techniques provide bulk measurements, emerging methods offer unprecedented insight into the morphology, dynamics, and kinetics of self-assembly. nih.gov
Future research will likely focus on a multi-technique approach to overcome the limitations of any single method. rsc.org Key areas of development include:
Advanced Scattering Techniques: Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful for determining the size, shape, and aggregation number of micelles in solution. Future work will involve using these techniques in time-resolved studies to observe the kinetics of micelle formation and dissolution under various stimuli, such as changes in temperature or pH.
High-Resolution Microscopy: Cryogenic Transmission Electron Microscopy (cryo-TEM) allows for the direct visualization of supramolecular assemblies by flash-freezing the sample. rsc.org This bypasses artifacts from staining or drying and provides a snapshot of the structures present in the solution. Further advancements in image analysis and reconstruction will yield more detailed 3D models of complex surfactant aggregates.
Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Diffusion-Ordered Spectroscopy (DOSY), can differentiate between aggregated and free surfactant molecules and provide information on aggregate size. nih.gov Furthermore, the application of Ion Mobility-Mass Spectrometry (IM-MS) is an emerging area that allows for the characterization of gas-phase ions of supramolecular assemblies, offering insights into their size, shape, and stability. rsc.org
These advanced techniques, when used in combination, can provide a comprehensive picture of the supramolecular behavior of this compound, which is crucial for optimizing its performance in various applications and for designing next-generation surfactants.
Table 1: Advanced Techniques for Characterizing Surfactant Supramolecular Structures
| Technique | Abbreviation | Information Obtained | Primary Advantage |
|---|---|---|---|
| Small-Angle X-ray Scattering | SAXS | Size, shape, and internal structure of micelles and other aggregates. | Provides statistically averaged structural information from a large ensemble of particles in solution. rsc.org |
| Small-Angle Neutron Scattering | SANS | Similar to SAXS, but with the ability to use isotopic substitution (e.g., H/D contrast) to highlight specific components. rsc.org | Excellent for studying multicomponent systems and the location of different molecules within an aggregate. |
| Cryogenic Transmission Electron Microscopy | cryo-TEM | Direct visualization of the morphology and size of individual aggregates. rsc.org | Provides real-space images of structures preserved in a near-native state. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Information on molecular dynamics, aggregation state (free vs. micellized), and intermolecular interactions. nih.gov | Non-invasive technique that provides detailed information at the molecular level. |
| Ion Mobility-Mass Spectrometry | IM-MS | Characterization of the size, shape, and charge of gas-phase surfactant aggregates. rsc.org | Offers separation of isomers and conformers and provides information on the collision cross-section. |
Understanding Complex Interactions in Multi-component Surfactant Systems
A major research avenue is to unravel the fundamental forces governing these interactions. The behavior of such systems is dictated by a balance of hydrophobic and electrostatic interactions. mdpi.com For a nonionic surfactant like this compound, interactions with polyelectrolytes (charged polymers) are of particular interest. The surfactant can bind to the polymer backbone, forming polymer-surfactant complexes. The formation of these complexes is influenced by factors such as polymer charge density, surfactant concentration, and the ionic strength of the solution. researchgate.netmdpi.com
Future research will employ a combination of experimental techniques and computational modeling to:
Map Phase Diagrams: Systematically mapping the phase behavior of mixtures containing this compound and other components to identify regions of stability, precipitation, or gelation. researchgate.net
Probe Intermolecular Forces: Using techniques like isothermal titration calorimetry (ITC) to measure the thermodynamics of binding between the surfactant and other molecules, providing insight into the driving forces of complexation.
Utilize Molecular Simulations: Employing molecular dynamics (MD) simulations to model the interactions at an atomistic level, which can help rationalize experimental observations and predict the behavior of new formulations.
A deeper understanding of these complex interactions is essential for the rational design of formulated products with tailored properties for specific applications.
Green Chemistry Perspectives in Surfactant Design and Application as a Model for Octylphenol (B599344) Ethoxylates
The future of surfactants is inextricably linked to the principles of green chemistry. Alkylphenol ethoxylates, including octylphenol ethoxylates (OPEs) and nonylphenol ethoxylates (NPEs), have faced intense scrutiny and regulatory restrictions due to significant environmental concerns. atamanchemicals.com These compounds, derived from petroleum feedstocks, are known for their persistence in the environment and poor biodegradability. atamanchemicals.comsmolecule.com Their degradation can produce metabolites like octylphenol, which is an endocrine-disrupting chemical with potential adverse effects on aquatic life and human health. atamanchemicals.com
Consequently, this compound serves as a critical model for the transition away from environmentally problematic surfactants. The key future direction is the design and synthesis of "green surfactants" that are both effective and benign. This research focuses on two main strategies:
Utilization of Renewable Feedstocks: Shifting from petroleum-based hydrophobes to those derived from renewable resources. researchgate.netresearchgate.net This includes using natural materials such as fatty acids from plant oils, carbohydrates (sugars), and other biomass sources. nih.govacs.org For instance, alkyl polyglycosides (APGs), derived from fatty alcohols and glucose, are a commercially successful class of green surfactants known for their high biodegradability and low toxicity. nih.gov Another promising approach involves using natural phenolic compounds, like cardanol (B1251761) from cashew nut shell liquid, to create biodegradable surfactants that can replace APEs. nih.gov
Designing for Degradability: Incorporating features into the surfactant's molecular structure that promote rapid biodegradation into harmless substances. This involves avoiding stable aromatic rings like the octylphenol group and designing molecules that can be readily broken down by microorganisms in the environment.
The ultimate goal is to develop surfactants that meet performance criteria while being derived from sustainable sources, exhibiting low toxicity, and degrading completely after use, thereby closing the loop in a circular economy model. researchgate.net
Table 2: Comparison of Petroleum-Based vs. Green Surfactants
| Feature | Petroleum-Based Surfactants (e.g., this compound) | Green Surfactants (e.g., Alkyl Polyglycosides, Cardanol Ethoxylates) |
|---|---|---|
| Feedstock Origin | Petroleum, a non-renewable fossil resource. researchgate.net | Renewable resources like plant oils, sugars, and biomass. nih.govnih.gov |
| Biodegradability | Often slow to biodegrade, can be persistent in the environment. atamanchemicals.com | Generally designed for high biodegradability into non-toxic products. researchgate.netnih.gov |
| Toxicity Profile | Breakdown products (e.g., octylphenol) can be toxic and act as endocrine disruptors. atamanchemicals.com | Low aquatic toxicity and lower impact on ecosystems. nih.gov |
| Sustainability | Considered unsustainable due to reliance on finite resources and environmental impact. | Aligns with green chemistry principles and supports a circular economy. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 2-[2-(4-Octylphenoxy)ethoxy]ethanol, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a Williamson etherification reaction between 4-octylphenol and ethylene glycol derivatives. A common approach includes:
- Step 1: Reaction of 4-octylphenol with a diethylene glycol tosylate or halide in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in ethanol .
- Step 2: Monitoring reaction completion via TLC or color change, followed by precipitation in cold water, filtration, and recrystallization .
Key Variables: - Catalyst amount (excess base improves ether formation).
- Reflux duration (6–12 hours, depending on reactivity).
- Solvent choice (ethanol or DMF for polar aprotic conditions).
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- LCMS/HPLC: Used to confirm molecular weight (e.g., m/z 294.43) and retention time (e.g., ~0.81–1.00 minutes under SQD-FA05 conditions) .
- NMR: ¹H NMR identifies ethoxy chain protons (δ 3.4–3.8 ppm) and aromatic protons from the octylphenol moiety (δ 6.7–7.2 ppm).
- FTIR: Peaks at 1100–1250 cm⁻¹ (C-O-C ether stretch) and 3400–3500 cm⁻¹ (-OH stretch) .
Q. What are the solubility properties of this compound in aqueous and organic solvents?
Methodological Answer:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the purity and yield of this compound?
Methodological Answer:
- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., NaOH or phase-transfer catalysts) to reduce side reactions .
- Solvent Optimization: Replace ethanol with DMF to enhance reactivity of less nucleophilic phenols .
- Temperature Control: Lower reflux temperatures (e.g., 70°C vs. 80°C) may reduce byproduct formation from ethylene glycol oligomerization .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for complex mixtures .
Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting HPLC retention times or LCMS m/z values)?
Methodological Answer:
- Retention Time Variability: Standardize HPLC conditions (e.g., SQD-FA05 uses specific column and gradient) and calibrate with a reference standard .
- Mass Spectrometry Artifacts: Check for adducts (e.g., Na⁺ or K⁺) causing m/z shifts. Use high-resolution MS to distinguish isotopic patterns .
- Batch Comparisons: Analyze multiple synthetic batches to identify impurities (e.g., unreacted 4-octylphenol at δ 7.0 ppm in ¹H NMR) .
Q. What advanced techniques assess the environmental persistence and degradation products of this compound?
Methodological Answer:
- Photodegradation Studies: Expose the compound to UV light in aqueous solutions and monitor breakdown products via LC-MS/MS .
- Microbial Degradation: Use OECD 301B tests with activated sludge to measure biodegradation rates. Detect metabolites like 4-tert-octylphenol (CAS 140-66-9) via GC-MS .
- Ecotoxicology: Evaluate aquatic toxicity using Daphnia magna assays, noting EC₅₀ values correlated with ethoxylate chain length .
Q. How can researchers design experiments to study the surfactant properties of this compound in drug delivery systems?
Methodological Answer:
- Critical Micelle Concentration (CMC): Measure using conductivity or surface tension titration. Expect lower CMC with longer ethoxylate chains .
- Drug Encapsulation: Formulate micelles with hydrophobic drugs (e.g., paclitaxel) and characterize size via dynamic light scattering (DLS).
- Stability Testing: Assess micelle integrity under physiological conditions (pH 7.4, 37°C) over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
